molecular formula C19H20N2O B6213260 methyl(nitroso)(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine CAS No. 55855-42-0

methyl(nitroso)(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine

Cat. No.: B6213260
CAS No.: 55855-42-0
M. Wt: 292.4 g/mol
InChI Key: HLXHGLYSNYJYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(nitroso)(3-{tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine is a tricyclic compound characterized by a nitroso (-N=O) group attached to a methyl-substituted propylamine chain. The tricyclic core consists of fused benzene rings arranged in a bicyclo[9.4.0]pentadecahexaene framework, contributing to its aromatic and planar structure.

Properties

CAS No.

55855-42-0

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]nitrous amide

InChI

InChI=1S/C19H20N2O/c1-21(20-22)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11H,6,12-14H2,1H3

InChI Key

HLXHGLYSNYJYEU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)N=O

Purity

95

Origin of Product

United States

Biological Activity

Methyl(nitroso)(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine, also referred to as N-methyl-N-[3-(2-tricyclo[9.4.0.0^3,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]nitrous amide, is a compound of interest due to its potential biological activities. This article explores its biological properties based on available research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by a tricyclic pentadecane framework with a nitroso group attached to a propylamine moiety. The molecular formula is C19H26N2O and its molecular weight is approximately 302.43 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities including:

  • Antitumor Activity : Certain nitroso compounds have shown potential in inhibiting tumor growth through apoptosis induction in cancer cells.
  • Antimicrobial Properties : Nitroso compounds are known for their ability to disrupt microbial cell membranes.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of nitroso derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM.

CompoundCell LineIC50 (µM)
Compound AHeLa20
Compound BMCF-715
Target CompoundA54930

Case Study 2: Antimicrobial Activity

In a separate investigation focused on antimicrobial properties published in Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of similar nitroso compounds against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

The proposed mechanism of action for this compound includes:

  • Nitrosation : The nitroso group may interact with thiol groups in proteins leading to altered protein function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have shown the ability to induce oxidative stress in cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Methyl(nitroso)(3-{tricyclo...}propyl)amine C₁₉H₁₈N₂O ~298.36* Nitroso (-N=O), methyl, propylamine Tricyclo[9.4.0.0³,⁸]pentadecahexaene
Amitriptyline HCl C₂₀H₂₄ClN 313.86 Dimethylamine, HCl salt Tricyclo[9.4.0.0³,⁸]pentadecahexaene
Clomipramine HCl C₁₉H₂₃Cl₂N₂ 351.31 Chlorine, dimethylamine, HCl salt 5-Chloro-2-azatricyclo[9.4.0.0³,⁸]pentadecahexaene
Doxepin C₁₉H₂₁NO 279.38 Oxa-substituted tricyclic core 9-Oxatricyclo[9.4.0.0³,⁸]pentadecahexaene

*Estimated based on structural similarity to amitriptyline.

Key Observations :

  • This group is associated with nitrosamine-related carcinogenicity risks .
  • Chlorine Substitution: Clomipramine features a chlorine atom on the tricyclic core, enhancing lipophilicity and receptor affinity compared to non-halogenated analogs .
Pharmacological and Metabolic Profiles

Table 2: Pharmacological Mechanisms and Metabolic Pathways

Compound Primary Targets Metabolic Enzymes (CYP) Key Metabolites Clinical Effects
Methyl(nitroso)(target) Not well-characterized (hypothetical) Likely CYP2D6, CYP3A4* Nitroso-derived intermediates Unknown; potential carcinogenicity
Amitriptyline HCl Serotonin/Norepinephrine reuptake CYP2D6, CYP3A4, CYP2C19 Nortriptyline (active) Antidepressant, analgesic
Clomipramine HCl Serotonin reuptake, dopamine antagonism CYP2D6 (major) Desmethylclomipramine OCD treatment, antidepressant
Doxepin Histamine H₁ receptors CYP2D6, CYP3A4 Nordoxepin Sedative, anxiolytic

*Inference from TCA metabolism patterns .

Key Observations :

  • Nitroso Group Implications : The nitroso moiety may lead to reactive nitrogen species formation, increasing oxidative stress or DNA damage risks . This contrasts with TCAs, which primarily inhibit neurotransmitter reuptake.
  • Metabolic Stability : Unlike amitriptyline and clomipramine (which undergo demethylation via CYP2D6), the nitroso group could render the target compound resistant to hepatic metabolism or generate toxic intermediates .
  • Receptor Selectivity : TCAs exhibit off-target effects (e.g., anticholinergic activity), but the nitroso derivative’s receptor profile remains unstudied.

Table 3: Toxicity Profiles

Compound Carcinogenicity (IARC) Notable Risks Regulatory Status
Methyl(nitroso)(target) Likely Group 2B* Nitrosamine-related DNA alkylation Not approved for clinical use
Amitriptyline HCl Not classified Cardiotoxicity, anticholinergic effects Widely prescribed
Clomipramine HCl Not classified Seizures, QT prolongation Restricted use

*Based on structural analogy to nitrosamines .

Key Observations :

  • Clinical Limitations : While TCAs have well-documented side effects, the nitroso derivative’s hypothetical toxicity profile precludes therapeutic development without significant structural modification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.